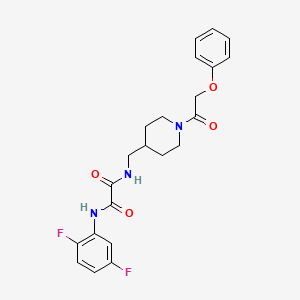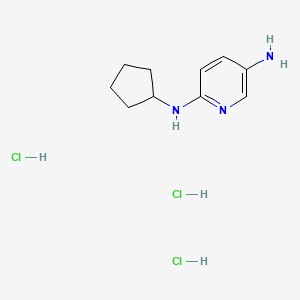
N1-(2,5-difluorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-difluorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, also known as DPP-4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Antagonism
One area of research focuses on the molecular interactions of similar compounds with specific receptors, such as the CB1 cannabinoid receptor. Studies like the one conducted by Shim et al. (2002) delve into the conformational analysis and structure-activity relationships of cannabinoid receptor antagonists, providing insights into the binding interactions and pharmacophore models for these compounds Shim et al., 2002.
Neuropharmacological Effects
Another significant area of interest is the exploration of compounds for their neuropharmacological effects. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating has been investigated, highlighting the potential of certain antagonists in the treatment of eating disorders Piccoli et al., 2012.
HIV Research
The compound NBD-556 and similar derivatives have been studied for their ability to enhance the exposure of HIV-1 primary isolate neutralization epitopes, suggesting a role in the development of HIV treatment strategies Yoshimura et al., 2010.
Antimicrobial Activity
Research into the antimicrobial activity of related compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has shown promising results against pathogenic bacterial and fungal strains, indicating potential applications in combating infections Mallesha and Mohana, 2014.
Synthesis and Chemical Properties
The synthesis and chemical properties of structurally related compounds also constitute an area of research, with studies focusing on their preparation, characterization, and potential applications in various fields Pimenova et al., 2003.
Wirkmechanismus
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, vascular endothelial cells, heart, and central nervous system. They play a crucial role in allergic reactions, causing effects such as vasodilation, bronchoconstriction, increased vascular permeability, and inflammation.
Mode of Action
The compound acts as a selective antagonist at the histamine H1 receptor . This means it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects. This results in a decrease in the allergic response.
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4/c23-16-6-7-18(24)19(12-16)26-22(30)21(29)25-13-15-8-10-27(11-9-15)20(28)14-31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPJKAQYYADIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)


![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)


![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)




![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)